(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid
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Overview
Description
(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group on a cyclohexane ring. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ketone formed from oxidation can be reduced back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: NaBH4 in methanol.
Substitution: SOCl2 in dichloromethane.
Major Products
Oxidation: Formation of a ketone.
Reduction: Reformation of the hydroxyl group.
Substitution: Formation of a chloro derivative.
Scientific Research Applications
(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the preparation of peptide mimetics and other biologically active compounds.
Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid primarily involves the deprotection of the Boc group under acidic conditions. This deprotection can be achieved using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The removal of the Boc group reveals the free amino group, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid: Features a Boc-protected amino group and a hydroxyl group on a cyclohexane ring.
(s)-a-(Boc-amino)-4-hydroxy-cyclohexanepropionic acid: Similar structure but with a propionic acid group instead of an acetic acid group.
(s)-a-(Boc-amino)-4-hydroxy-cyclohexanebutanoic acid: Similar structure but with a butanoic acid group instead of an acetic acid group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which makes it particularly useful in the synthesis of peptides and other complex molecules. The presence of both a Boc-protected amino group and a hydroxyl group allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(2S)-2-(4-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8?,9?,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJDDDVVNKUBCL-RTBKNWGFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CCC(CC1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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